Cyclopropanecarboximidamide
Overview
Description
Synthesis Analysis
Cyclopropane derivatives are synthesized through various methods, including stereoselective cyclopropanation reactions, which are pivotal in organic chemistry for introducing cyclopropane subunits into molecules. These reactions can be classified into halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences, highlighting the versatility and complexity in synthesizing cyclopropane derivatives (Lebel et al., 2003). The development of asymmetric cyclopropanation reactions has also been significant, allowing for the creation of enantiomerically enriched cyclopropane compounds, critical for biological applications (Bartoli et al., 2014).
Molecular Structure Analysis
Cyclopropane derivatives exhibit unique molecular structures characterized by the strain inherent to their small ring structure. This strain impacts their reactivity and stability, making them subjects of extensive study in both physical and organic chemistry. The synthesis and structural analysis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide detailed insights into the molecular structure of cyclopropane derivatives, showcasing the influence of the cyclopropane ring on molecular conformation and bonding (Abele et al., 1999).
Chemical Reactions and Properties
Cyclopropanes are known for their diverse chemical reactions, owing to the cyclopropane ring's strain and electronic properties. They undergo various transformations, such as ring expansion and cycloaddition reactions, which are fundamental in synthetic chemistry for constructing complex molecules (Carson & Kerr, 2009). The electrochemical synthesis of cyclopropanes offers a systematic approach to generating cyclopropanes through both cathodic and anodic processes, highlighting the methodological diversity in synthesizing these compounds (Elinson et al., 1996).
Physical Properties Analysis
The physical properties of cyclopropanes, such as their bond angles, bond lengths, and the coplanarity of the carbon atoms in the ring, significantly influence their stability and reactivity. The cyclopropane ring's unique properties are exploited in medicinal chemistry for their biological relevance and in synthetic chemistry for the creation of new compounds with desired physical and chemical characteristics (Talele, 2016).
Chemical Properties Analysis
Cyclopropanes exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, owing to the high strain and enhanced π-character of the C-C bonds. These properties make cyclopropanes versatile intermediates in organic synthesis, enabling the construction of complex molecules with diverse functionalities (Wu et al., 2018).
Scientific Research Applications
1. Versatility in Preclinical/Clinical Drug Molecules
Cyclopropanecarboximidamide, through its cyclopropyl fragment, plays a crucial role in transitioning drug candidates from preclinical to clinical stages. The cyclopropane ring has unique features like coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, enhancing the potency of drugs while reducing off-target effects (Talele, 2016).
2. Diverse Biological Activities
Cyclopropane derivatives exhibit a broad spectrum of biological properties. These include enzyme inhibition and activities like insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral (Salaün, 2000).
3. Medicinal Chemistry: N-cyclopropylation
In medicinal chemistry, cyclopropanes offer unique spatial and electronic features with high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent demonstrates the importance of nitrogenated compounds in pharmaceuticals (Gagnon et al., 2007).
4. Synthetic Chemistry: Stereoselective Cyclopropanation
Cyclopropanes serve as versatile intermediates in the synthesis of more complex compounds. Advances in the enantioselective synthesis of cyclopropanes have been significant, particularly in the context of creating insecticides and other complex molecules (Lebel et al., 2003).
5. Biosynthesis of Natural Products
Cyclopropanes, found in various natural products with antibiotic and antitumor properties, play a crucial role in their biological activities. Studies on the biosynthesis of these compounds provide insight into their therapeutic potential and enzyme catalysis (Thibodeaux et al., 2012).
6. Conformational Restriction in Bioactive Compounds
The cyclopropane ring effectively restricts the conformation of biologically active compounds, improving activity and aiding in understanding bioactive conformations. This approach has been used in the development of histamine analogues (Kazuta et al., 2002).
7. Drug Design and Lead Compounds
Cyclopropanes are pivotal in medicinal chemistry, serving as lead compounds in drug design. Techniques for the synthesis of cyclopropane-containing compounds aid in creating drug candidates fitting desirable chemical space (Chawner et al., 2017).
8. Natural Product Synthesis
Cyclopropanes play a key role in the total synthesis of natural products. The use of novel synthetic methodologies to construct highly functionalized cyclopropanes demonstrates their importance in organic chemistry (Chen et al., 2012).
9. Synthesis of Heterocyclic Compounds
Activated cyclopropanes facilitate the construction of heterocyclic compounds, which are important in both diversity- and target-oriented synthetic approaches. These methods are useful in natural product synthesis (Carson & Kerr, 2009).
10. Functionalization of Cyclopropanes
The functionalization of cyclopropanes is a significant research topic due to their presence in molecules with diverse biological properties. Recent methods focus on the catalytic and asymmetric direct functionalization of these compounds (Dian & Marek, 2018).
properties
IUPAC Name |
cyclopropanecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPOKGPAPEJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968910 | |
Record name | Cyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboximidamide | |
CAS RN |
54070-74-5 | |
Record name | Cyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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